![molecular formula C16H27N2O2P B14137199 Pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate CAS No. 89095-27-2](/img/structure/B14137199.png)
Pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate is a chemical compound that features a piperidine ring, a pyridine moiety, and a phosphinate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Moiety: The pyridine group is introduced via nucleophilic substitution reactions.
Attachment of the Phosphinate Group: The phosphinate group is attached using phosphinic acid derivatives under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
科学的研究の応用
Pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds such as piperine, evodiamine, and matrine share the piperidine ring structure and exhibit various biological activities.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine contain the pyridine moiety and are known for their roles in biological systems.
Uniqueness
Pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate is unique due to the combination of its structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
89095-27-2 |
|---|---|
分子式 |
C16H27N2O2P |
分子量 |
310.37 g/mol |
IUPAC名 |
3-[1-[methyl(pentoxy)phosphoryl]piperidin-2-yl]pyridine |
InChI |
InChI=1S/C16H27N2O2P/c1-3-4-7-13-20-21(2,19)18-12-6-5-10-16(18)15-9-8-11-17-14-15/h8-9,11,14,16H,3-7,10,12-13H2,1-2H3 |
InChIキー |
JTGCVGMTVNDMLH-UHFFFAOYSA-N |
正規SMILES |
CCCCCOP(=O)(C)N1CCCCC1C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


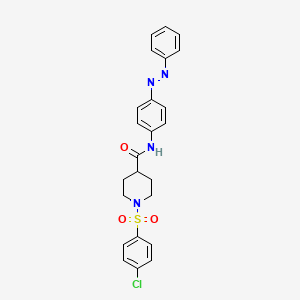
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B14137124.png)
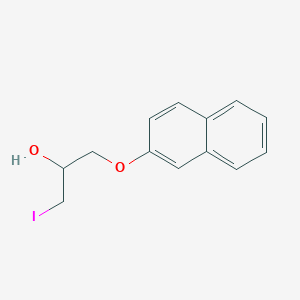

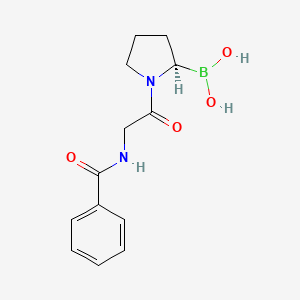
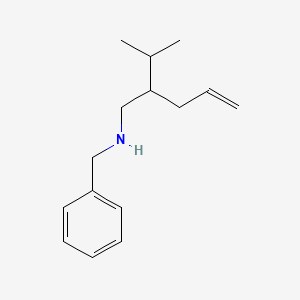



![3-Benzyl-9-(7-hydroxy-6-oxooctyl)-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14137212.png)
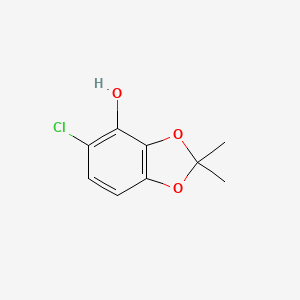
![N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B14137222.png)
![2,4-dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B14137227.png)

